molecular formula C12H21NO2 B1460909 2-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)ethan-1-one CAS No. 1090506-83-4

2-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)ethan-1-one

Cat. No. B1460909
CAS RN: 1090506-83-4
M. Wt: 211.3 g/mol
InChI Key: GYDCGTYTJFYVFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)ethan-1-one”, also known as CPP-141, is an organic compound with a unique structure. It has a molecular formula of C12H21NO2 and an average mass of 211.301 Da .


Molecular Structure Analysis

The molecular structure of “2-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)ethan-1-one” consists of a cyclopentyl group, a hydroxypiperidinyl group, and an ethanone group . The exact structure can be determined using techniques like NMR spectroscopy, X-ray crystallography, etc.

Scientific Research Applications

Anticancer Applications

The piperidine nucleus, which is part of the compound’s structure, has been identified as a significant element in anticancer drugs. Piperidine derivatives, including those similar to 2-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)ethan-1-one, have shown potential in inhibiting cancer cell growth and metastasis .

Antimicrobial and Antifungal Properties

Compounds with the piperidine moiety have been utilized for their antimicrobial and antifungal properties. This includes the potential to combat a variety of microbial and fungal pathogens, which is crucial in the development of new antibiotics .

Analgesic and Anti-inflammatory Uses

The analgesic and anti-inflammatory properties of piperidine derivatives make them valuable in pain management and inflammation treatment. Research into compounds like 2-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)ethan-1-one could lead to the development of new pain relief medications .

Neuroprotective Effects

Piperidine-based compounds have shown promise in neuroprotection, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s. The compound’s ability to interact with neural receptors may underlie its potential therapeutic effects .

Cardiovascular Research

The piperidine nucleus is also being explored for its role in cardiovascular health, particularly in the development of drugs that can treat conditions like hypertension. This research is vital for creating more effective cardiovascular therapies .

Selective Androgen Receptor Modulator (SARM) Development

2-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)ethan-1-one is known as a selective androgen receptor modulator (SARM). It’s being investigated for its potential to selectively target and modulate androgen receptors, which could have applications in muscle wasting diseases, osteoporosis, and possibly even hormone therapy.

properties

IUPAC Name

2-cyclopentyl-1-(4-hydroxypiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c14-11-5-7-13(8-6-11)12(15)9-10-3-1-2-4-10/h10-11,14H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDCGTYTJFYVFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
2-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
2-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
2-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)ethan-1-one
Reactant of Route 6
Reactant of Route 6
2-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.